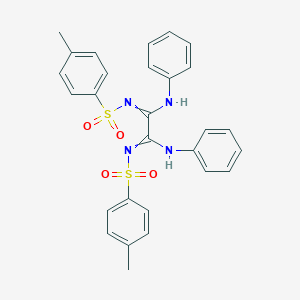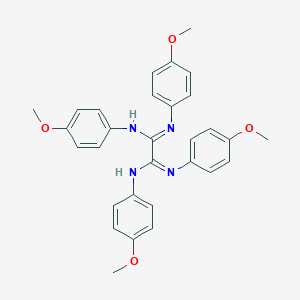
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PIPER is a heterocyclic compound that contains two nitrogen atoms in its structure, making it an important building block for various organic synthesis reactions. In
Wirkmechanismus
The mechanism of action of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione may also inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has also been shown to have antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's. 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione is also highly soluble in organic solvents, making it easy to work with in the lab. However, 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has some limitations for use in lab experiments, such as its potential toxicity and the need for specialized equipment and facilities for handling and storing the compound.
Zukünftige Richtungen
There are several future directions for research on 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione. One area of research could be the development of new drugs for the treatment of cancer using 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione as a starting point. Another area of research could be the investigation of the mechanism of action of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione and its effects on various cellular processes. Additionally, further research could be done to explore the potential applications of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione in other fields of science, such as materials science and catalysis.
In conclusion, 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione is a unique and promising compound that has gained significant attention in scientific research. Its potential applications in the development of new drugs for cancer treatment, as well as its other biochemical and physiological effects, make it an important area of research for the future. Further investigation into the synthesis, mechanism of action, and potential applications of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione could lead to important breakthroughs in various fields of science.
Synthesemethoden
The synthesis of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione involves the reaction between 4-nitrophenylhydrazine and 1,4-benzoquinone in the presence of a catalyst such as zinc dust. The reaction proceeds through a series of intermediate steps, resulting in the formation of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione as the final product. The yield of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione can be improved by optimizing the reaction conditions such as the temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione is in the development of new drugs for the treatment of cancer. 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has been shown to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for further drug development. In addition, 1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione has also been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Eigenschaften
Produktname |
1,4-Diphenyl-5,6-bis(phenylimino)-2,3-piperazinedione |
|---|---|
Molekularformel |
C28H20N4O2 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
1,4-diphenyl-5,6-bis(phenylimino)piperazine-2,3-dione |
InChI |
InChI=1S/C28H20N4O2/c33-27-28(34)32(24-19-11-4-12-20-24)26(30-22-15-7-2-8-16-22)25(29-21-13-5-1-6-14-21)31(27)23-17-9-3-10-18-23/h1-20H |
InChI-Schlüssel |
ZWNJGNCJOKAGTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)N(C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)N(C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)

![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzoxazin-3(4H)-ylidene)aniline](/img/structure/B307141.png)

![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307145.png)
![4-methyl-N-(2-[(4-methylphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307146.png)

![Ethyl 4-({2-[4-(ethoxycarbonyl)anilino]-2-oxoethanethioyl}amino)benzoate](/img/structure/B307148.png)
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-sulfanylideneethanethioyl]amino]benzoate](/img/structure/B307149.png)